molecular formula C10H7ClN2O2 B14000163 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione CAS No. 1698-56-2

5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B14000163
CAS No.: 1698-56-2
M. Wt: 222.63 g/mol
InChI Key: YCPIRMGJYIWVBI-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound featuring a pyridazinedione core with a chlorine atom at position 5 and a phenyl group at position 1. The 1,2-dihydro moiety indicates partial saturation of the pyridazine ring, distinguishing it from fully aromatic analogs. For instance, its unsubstituted parent compound, 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide), is a well-known herbicide and plant growth regulator . The addition of chlorine and phenyl groups likely modifies its physicochemical properties and bioactivity.

Properties

CAS No.

1698-56-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-pyridazine-3,6-dione

InChI

InChI=1S/C10H7ClN2O2/c11-8-6-9(14)12-13(10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

YCPIRMGJYIWVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Condensation of Maleic Anhydride with Substituted Hydrazines

The classical and most direct approach to synthesize 3,6-pyridazinediones involves the condensation of maleic anhydride with hydrazine derivatives. For the preparation of 5-chloro substituted derivatives, the hydrazine used is typically substituted with a phenyl group at the 1-position and a chlorine atom introduced at the 5-position during or after cyclization.

Step Reagents Conditions Outcome
1 Maleic anhydride + phenylhydrazine Reflux in suitable solvent (e.g., ethanol) Formation of 1-phenyl-3,6-pyridazinedione intermediate
2 Chlorination (e.g., N-chlorosuccinimide or other chlorinating agents) Mild conditions, room temperature or slightly elevated Introduction of chlorine at the 5-position to yield 5-chloro derivative

This method is well-documented for generating pyridazinediones with various substitutions.

Carbamate-Hydrazine Reaction Under Mild Basic Conditions

Castañeda et al. developed a mild method involving the reaction of carbamates with hydrazines to form 3,6-pyridazinediones. This approach allows better control over functional group tolerance and substitution patterns.

Reagents Conditions Notes
Carbamate derivative + hydrazine Mild base, room temperature Efficient formation of pyridazinediones with potential for selective substitution

This method can be adapted to introduce the phenyl group and chlorine substituent by selecting appropriate carbamate and hydrazine precursors.

Multi-Component Reactions (MCRs)

Multi-component reactions have been employed to synthesize complex pyridazinedione derivatives, including those with phenyl and halogen substitutions.

  • Example: Reaction of 3,6-pyridazinedione, an aldehyde (aromatic or aliphatic), and a 1,3-dicarbonyl compound in the presence of catalysts such as p-toluenesulfonic acid or proline triflate.

  • Key Features:

Component Role Example
3,6-Pyridazinedione Core heterocycle Starting material
Aromatic aldehyde Provides phenyl substituent Benzaldehyde or substituted analogues
1,3-Dicarbonyl compound Michael acceptor Dimedone or cyclohexane-1,3-dione
Catalyst Acidic catalyst p-Toluenesulfonic acid or proline triflate
  • Outcome: Formation of pyridazinoindazolone derivatives, which can be further modified to yield the target compound with chlorine substitution.

Halogenation of Preformed Pyridazinediones

Selective halogenation at the 5-position of the pyridazinedione ring can be achieved post-synthesis using electrophilic halogenating agents.

  • Typical Reagents: N-Chlorosuccinimide (NCS), chlorine gas under controlled conditions.

  • Conditions: Mild temperature (0–25 °C), inert solvents such as dichloromethane or acetonitrile.

  • Notes: Careful control of stoichiometry and reaction time is necessary to avoid over-halogenation or decomposition.

This approach allows the synthesis of 5-chloro derivatives from the corresponding 1-phenyl-3,6-pyridazinedione precursor.

Representative Synthetic Procedure (Literature-Based)

Step Procedure Detail
1 Dissolve maleic anhydride (1 equiv) and phenylhydrazine (1 equiv) in ethanol.
2 Heat the mixture under reflux for 4–6 hours to allow cyclization forming 1-phenyl-3,6-pyridazinedione.
3 Cool the reaction mixture to room temperature.
4 Add N-chlorosuccinimide (1 equiv) portion-wise under stirring at 0–5 °C to introduce chlorine at the 5-position.
5 Stir for 1–2 hours, monitor reaction progress by TLC or HPLC.
6 Quench reaction, extract product, and purify by recrystallization or chromatography to obtain 5-chloro derivative.

Data Table: Comparison of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Condensation + Halogenation Maleic anhydride + phenylhydrazine Reflux ethanol + NCS chlorination 60–80 Straightforward, well-established Requires post-synthesis halogenation
Carbamate + Hydrazine Carbamate + phenylhydrazine Mild base, room temp 55–75 Mild conditions, functional group tolerance Requires specialized carbamates
Multi-component reaction (MCR) Pyridazinedione + aldehyde + dione Acid catalyst, solvent-free or mild heating 65–85 One-pot, efficient, diverse scope More complex mixtures, catalyst needed
Direct halogenation of pyridazinedione Preformed 1-phenyl-3,6-pyridazinedione Mild chlorinating agents, RT 70–90 Selective halogenation Requires pure precursor

Research Findings and Mechanistic Insights

  • The condensation of maleic anhydride with hydrazines proceeds via nucleophilic attack of the hydrazine nitrogen on the anhydride carbonyl, followed by ring closure to form the pyridazinedione skeleton.

  • The halogenation at the 5-position is regioselective due to electronic and steric factors in the pyridazinedione ring, favoring substitution at the electron-rich site adjacent to the nitrogen atoms.

  • Multi-component reactions involving pyridazinediones exploit Knoevenagel condensation and Michael addition steps, catalyzed by acids such as p-toluenesulfonic acid or proline triflate, enabling the formation of fused heterocyclic systems with potential biological activity.

  • Carbamate-based methods offer a milder alternative, useful for sensitive substrates or when functional group compatibility is critical.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)

  • Molecular Formula : C₄H₄N₂O₂ .
  • Substituents: None.
  • Applications : Herbicide and plant growth regulator, with regulatory tolerances established for agricultural use .
  • Key Differences : The absence of chlorine and phenyl groups in maleic hydrazide results in higher polarity and reduced lipophilicity compared to the target compound. This likely enhances its solubility in aqueous environments, critical for herbicidal activity.

Positional Isomer: 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

  • Molecular Formula : C₁₀H₇ClN₂O (base structure) .
  • Substituents : Chlorine at position 5, phenyl at position 6, and alkyl/aryl groups at position 2 (e.g., compounds 3a–3h in ).
  • Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone using K₂CO₃ as a base .
  • Key Differences : The fully aromatic pyridazin-3(2H)-one core and substituent positions (C6-phenyl vs. N1-phenyl in the target compound) result in distinct electronic and steric profiles. For example, the C6-phenyl group may hinder interactions at biological targets compared to the N1-phenyl group.

Functionalized Derivatives: 2-Substituted Pyridazinones

  • Examples : Derivatives with methyl, benzyl, or propargyl groups at position 2 (e.g., 3a–3h) .
  • Impact of Substituents : Alkylation at position 2 introduces variability in steric bulk and electronic effects, which can modulate bioactivity. For instance, propargyl groups may enhance reactivity via alkyne functionalization.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Key Applications/Synthesis
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione 1,2-Dihydro-pyridazinedione Cl (C5), Ph (N1) C₁₀H₇ClN₂O₂ Not specified in evidence; inferred pesticidal/pharmaceutical potential
Maleic hydrazide 1,2-Dihydro-pyridazinedione None C₄H₄N₂O₂ Herbicide/plant growth regulator
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one Cl (C5), Ph (C6) C₁₀H₇ClN₂O Intermediate for 2-substituted derivatives
5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one (3a) Pyridazin-3(2H)-one Cl (C5), Ph (C6), Me (N2) C₁₁H₉ClN₂O Synthesized via alkylation; bioactivity uncharacterized

Research Findings and Implications

Chlorine’s Role : The electron-withdrawing chlorine atom at C5 likely increases electrophilicity, influencing reactivity in nucleophilic substitution or oxidation reactions.

Dihydro Core vs. Aromatic Pyridazinones: The 1,2-dihydro structure reduces aromaticity, possibly increasing susceptibility to ring-opening reactions compared to pyridazin-3(2H)-ones .

Biological Activity

5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione, also known as 5-Chloro-6-phenylpyridazin-3(2H)-one, is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C10_{10}H7_7ClN2_2O2_2
  • Molecular Weight : 222.628 g/mol
  • CAS Number : 1698-55-1
  • Density : 1.48 g/cm³

Structure

The structure of this compound includes a pyridazine ring with a phenyl group and a chlorine atom at specific positions, contributing to its reactivity and biological activity.

Antifungal Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antifungal properties. A study highlighted that 5-Chloro-6-phenylpyridazin-3(2H)-one showed potent antifungal activity against various fungal strains at concentrations as low as 50 µg/mL. This activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A series of halogenated pyridazine derivatives were found to possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell division and metabolic processes .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, the compound was effective against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Cell Membrane Disruption : It may interact with lipid membranes of microbial cells, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, it activates signaling pathways that lead to programmed cell death.

Case Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of 5-Chloro-6-phenylpyridazin-3(2H)-one against Botrytis cinerea, the compound was tested at varying concentrations (25 µg/mL to 100 µg/mL). Results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Concentration (µg/mL)Zone of Inhibition (mm)
2510
5015
10022

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of the compound involved treating human breast cancer cell lines (MCF7) with varying concentrations (10 µM to 50 µM). The results demonstrated a significant reduction in cell viability:

Concentration (µM)Cell Viability (%)
1080
2560
5030

Q & A

Basic: What are the primary synthetic routes for 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted hydrazines with diketones or via halogenation of precursor pyridazinediones. Key steps include:

  • Halogenation optimization : Chlorination at the 5-position often employs phosphorus oxychloride (POCl₃) under reflux .
  • Cyclization control : Temperature gradients (60–120°C) and solvent selection (DMF, THF) influence ring closure efficiency .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationHydrazine hydrate, DMF, 80°C6592%
ChlorinationPOCl₃, reflux, 4h7889%

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR spectroscopy : Absorbances at ~1675 cm⁻¹ confirm the pyridazinedione carbonyl stretch .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Basic: What physicochemical properties are critical for solubility studies?

Methodological Answer:

  • LogP : Predicted via HPLC retention times or computational tools (e.g., PubChem data ).
  • pH-dependent solubility : Tested in buffered solutions (pH 1–13) using shake-flask methods.
  • Thermal stability : DSC/TGA profiles reveal decomposition above 200°C .

Advanced: How to optimize reaction yields when scaling up synthesis?

Methodological Answer:
Use Design of Experiments (DoE) to identify critical parameters:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response surface methodology : Maximizes yield while minimizing side products .
    Example DoE Table :
FactorLow LevelHigh LevelOptimal Range
Temperature70°C110°C85–95°C
POCl₃ Equiv.1.22.01.5–1.8

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Replicate assays : Control variables (e.g., cell lines, incubation time) using standardized protocols .
  • Meta-analysis : Cross-reference IC₅₀ values across studies; apply statistical tests (ANOVA) to resolve discrepancies .
  • Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to validate binding affinity trends .

Advanced: What computational strategies predict reactivity in functionalization reactions?

Methodological Answer:

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) models electron density at the 5-chloro position to predict nucleophilic substitution sites .
  • Reaction path sampling : Identifies low-energy intermediates using nudged elastic band (NEB) methods .

Advanced: How to design a stability study under varying environmental conditions?

Methodological Answer:

  • Forced degradation : Expose to light (ICH Q1B), humidity (40–75% RH), and oxidants (H₂O₂) .
  • Analytical monitoring : Track degradation via UPLC-MS; identify major impurities using high-resolution mass spectrometry .

Advanced: What methodologies resolve spectral overlap in complex mixtures?

Methodological Answer:

  • 2D-NMR (HSQC, HMBC) : Assigns overlapping aromatic signals in mixtures .
  • Multivariate analysis : PCA or PLS-DA distinguishes compound-specific spectral features .

Advanced: How to validate synthetic pathways using green chemistry principles?

Methodological Answer:

  • Atom economy : Calculate using AE=MW of productMW of reactants×100\text{AE} = \frac{\text{MW of product}}{\sum \text{MW of reactants}} \times 100.
  • Solvent selection guide : Prioritize biodegradable solvents (e.g., ethanol over DMF) .

Advanced: What are best practices for archiving and sharing experimental data?

Methodological Answer:

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to document raw spectra, chromatograms, and reaction conditions .

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